m-PEG5-amino-Mal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H30N2O8 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

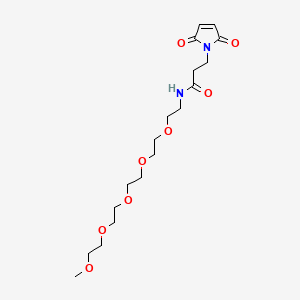

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]propanamide |

InChI |

InChI=1S/C18H30N2O8/c1-24-8-9-26-12-13-28-15-14-27-11-10-25-7-5-19-16(21)4-6-20-17(22)2-3-18(20)23/h2-3H,4-15H2,1H3,(H,19,21) |

InChI Key |

DQCZROFSGMNDNP-UHFFFAOYSA-N |

Canonical SMILES |

COCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Properties of PEG5 Linkers for Bioconjugation

This guide addresses the structural and molecular properties of polyethylene (B3416737) glycol (PEG) linkers relevant to researchers, scientists, and drug development professionals. The nomenclature in this field can be complex, and the term "m-PEG5-amino-Mal" is ambiguous. This document clarifies the likely interpretations and provides detailed data for two common reagents that fit this description: Mal-PEG5-amine and m-PEG5-amine .

Mal-PEG5-amine: A Heterobifunctional Linker

The most probable interpretation for a researcher in drug development is Mal-PEG5-amine . This is a heterobifunctional linker featuring a maleimide (B117702) group on one terminus and an amine group on the other, separated by a 5-unit PEG chain. The maleimide group selectively reacts with thiol (sulfhydryl) groups, while the amine group can be conjugated to carboxylic acids or activated esters.

Structural and Molecular Data

The key quantitative data for Mal-PEG5-amine are summarized below. This compound is often supplied as a TFA salt, which should be considered when calculating molar quantities.

| Property | Value | Citation(s) |

| Chemical Name | Maleimide-PEG5-amine | [1] |

| Molecular Formula | C₁₆H₂₈N₂O₇ | [1] |

| Molecular Weight | 360.4 g/mol | [1] |

| CAS Number | 2170654-73-4 | [1] |

Structural Diagram

The diagram below illustrates the connectivity of the functional groups in Mal-PEG5-amine.

m-PEG5-amine: A Monofunctional (Methoxy-Capped) Linker

Another possible interpretation is m-PEG5-amine , a monofunctional PEG linker. This molecule has a methoxy (B1213986) group ("m-") at one end, which is chemically inert, and a reactive primary amine at the other. It is used to add a hydrophilic PEG spacer to a molecule of interest without introducing a second reactive site.

Structural and Molecular Data

The quantitative data for m-PEG5-amine are summarized below.

| Property | Value | Citation(s) |

| Chemical Name | 2,5,8,11,14-pentaoxahexadecan-16-amine | |

| Molecular Formula | C₁₁H₂₅NO₅ | |

| Molecular Weight | 251.32 g/mol | |

| CAS Number | 5498-83-9 |

Structural Diagram

The diagram below illustrates the connectivity of the functional groups in m-PEG5-amine.

Clarification on m-PEG5-Maleimide

A third possibility, m-PEG5-Maleimide , would be a PEG linker with an inert methoxy cap and a reactive maleimide group. This is a common and important reagent for thiol-specific PEGylation. While discrete 5-unit versions are used in research, they are often custom synthesis products, and a standardized data sheet was not available in public catalogs. Structurally, it would be analogous to the m-PEG5-amine shown above, but with the terminal amine group replaced by a maleimide group, typically via a short alkyl-amido linker. Researchers needing this specific structure should consult a chemical supplier for custom synthesis and characterization data.

References

An In-depth Technical Guide to m-PEG5-amino-Mal: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of m-PEG5-amino-Mal, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Chemical Properties

This compound is a versatile molecule featuring a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of five ethylene (B1197577) glycol units, flanked by a primary amine and a maleimide (B117702) group. The PEG spacer enhances aqueous solubility and provides a flexible linkage between conjugated molecules.[1][2]

Physicochemical Data

The key physicochemical properties of this compound and its common salt form are summarized in the table below.

| Property | Value (Free Amine) | Value (TFA Salt) | Source |

| Molecular Formula | C₁₈H₃₀N₂O₈ | C₂₀H₃₁F₃N₂O₁₀ | MedChemExpress |

| Molecular Weight | 402.44 g/mol | 516.46 g/mol | BroadPharm[3] |

| Purity | Typically >95% | Typically >98% | BroadPharm[3] |

| Appearance | White to off-white solid or viscous liquid | White to off-white solid | BroadPharm[4] |

| Storage | -20°C, protect from moisture | -20°C, protect from moisture | BroadPharm |

Solubility and Stability

The hydrophilic PEG chain imparts good solubility in aqueous buffers as well as a range of organic solvents.

| Solvent | Solubility | Source |

| Water | Soluble | BroadPharm |

| DMSO | Soluble | MedKoo Biosciences |

| DMF | Soluble | BroadPharm |

| DCM | Soluble | BroadPharm |

Stability: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5. Ring-opening of the maleimide renders it unreactive towards thiols. Therefore, aqueous solutions of this compound should be prepared fresh and used promptly. For long-term storage, the compound should be kept as a solid at -20°C, protected from moisture. The amine group is generally stable under standard bioconjugation conditions.

Reactivity and Conjugation Chemistry

The utility of this compound stems from its two distinct reactive functional groups, allowing for sequential and controlled conjugation of two different molecules.

Maleimide Group Reactivity: Thiol-Maleimide Michael Addition

The maleimide group reacts specifically with sulfhydryl (thiol) groups, typically from cysteine residues in proteins and peptides, via a Michael addition reaction. This reaction forms a stable thioether bond.

Reaction Conditions:

-

pH: The optimal pH range for the thiol-maleimide reaction is 6.5-7.5. In this range, the reaction is highly chemoselective for thiols. At pH values above 7.5, the maleimide group can also react with primary amines, leading to a loss of selectivity.

-

Temperature: The reaction is typically carried out at room temperature (20-25°C) or at 4°C. Reactions at 4°C are slower but may be preferable for sensitive proteins to minimize degradation.

-

Kinetics: The thiol-maleimide reaction is generally rapid. The rate is dependent on the pH, temperature, and the pKa of the thiol. A higher pH leads to a faster reaction due to the increased concentration of the more nucleophilic thiolate anion.

Side Reactions and Stability of the Thioether Bond: While the thioether bond is generally stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols. This can lead to the transfer of the maleimide-linked molecule to other thiol-containing species, a phenomenon known as "payload migration" in the context of ADCs. The stability of the thioether linkage is influenced by the local chemical environment.

Amine Group Reactivity: Nucleophilic Acyl Substitution and Reductive Amination

The primary amine group is a versatile nucleophile that can react with a variety of electrophilic functional groups.

Common Reactions:

-

Activated Esters (e.g., NHS esters): The amine group readily reacts with N-hydroxysuccinimide (NHS) esters in the pH range of 7.2-9.0 to form a stable amide bond. This is one of the most common methods for amine modification. A competing side reaction is the hydrolysis of the NHS ester, which increases with pH.

-

Carboxylic Acids: In the presence of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), the amine group can be acylated by carboxylic acids to form an amide bond.

-

Aldehydes and Ketones: The amine can react with aldehydes and ketones to form a Schiff base, which can then be reduced by a mild reducing agent like sodium cyanoborohydride to form a stable secondary amine linkage.

The pKa of primary amines typically falls in the range of 9-11, influencing their nucleophilicity at a given pH.

Experimental Protocols

The following are generalized protocols for bioconjugation using this compound. Specific parameters such as concentrations, molar ratios, and reaction times should be optimized for each specific application.

Two-Step Protein-Small Molecule Conjugation (Amine-to-Carboxyl followed by Thiol-to-Maleimide)

This protocol describes the conjugation of a small molecule with a carboxylic acid to the amine of this compound, followed by conjugation of the resulting product to a thiol-containing protein.

Materials:

-

This compound

-

Carboxylic acid-containing small molecule

-

EDC and Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Thiol-containing protein in a thiol-free buffer (e.g., PBS, pH 7.2)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification columns (e.g., size-exclusion chromatography)

Procedure:

-

Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing small molecule in an appropriate solvent. Add a 1.5 to 5-fold molar excess of EDC and Sulfo-NHS. Incubate for 15 minutes at room temperature.

-

Conjugation to this compound: Add the activated small molecule solution to a solution of this compound (in a 1:1.2 molar ratio of small molecule to linker). React for 2 hours at room temperature.

-

Purification of the Intermediate: Purify the small molecule-PEG-maleimide conjugate using reverse-phase HPLC.

-

Protein Conjugation: Dissolve the purified intermediate and the thiol-containing protein in a thiol-free buffer at pH 7.0-7.4. Use a 10- to 20-fold molar excess of the maleimide-functionalized intermediate.

-

Reaction: Incubate for 2-4 hours at room temperature or overnight at 4°C.

-

Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol such as cysteine or 2-mercaptoethanol.

-

Final Purification: Purify the final protein conjugate using size-exclusion chromatography or ion-exchange chromatography to remove excess reagents and unconjugated protein.

Characterization of Conjugates

-

SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

-

HPLC: Reverse-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from unconjugated starting materials.

-

Mass Spectrometry: To confirm the molecular weight of the final conjugate and determine the degree of labeling (e.g., drug-to-antibody ratio).

Visualizing Workflows and Reactions

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: Thiol-Maleimide Conjugation Reaction.

Caption: Amine-NHS Ester Conjugation Reaction.

Caption: General Workflow for ADC Synthesis.

Conclusion

This compound is a highly valuable tool in modern bioconjugation and drug development. Its well-defined structure, favorable solubility, and dual reactivity enable the precise and efficient linkage of diverse molecular entities. A thorough understanding of its chemical properties, reaction kinetics, and potential side reactions is crucial for the successful design and execution of conjugation strategies, leading to the development of novel and effective therapeutics and research tools.

References

The Lynchpin of Bioconjugation: A Technical Guide to m-PEG5-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-polyethylene glycol-amine (m-PEG5-amine), a heterobifunctional linker critical in the field of biochemistry and therapeutic development. We will delve into its core properties, applications in bioconjugation, and provide detailed experimental protocols for its use.

Core Concepts: Understanding m-PEG5-amine

m-PEG5-amine is a chemical tool comprised of a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with five repeating ethylene (B1197577) glycol units, and a terminal primary amine group.[1][2] This structure imparts unique and valuable characteristics for bioconjugation. The PEG component is a hydrophilic spacer that enhances the solubility and stability of the resulting conjugate in aqueous environments, while also potentially reducing the immunogenicity of the attached molecule.[1][3] The terminal amine group provides a reactive handle for covalent attachment to other molecules.[1]

The primary utility of m-PEG5-amine lies in its function as a linker, connecting two distinct molecular entities. Its defined length provides precise spatial control between the conjugated molecules, a crucial factor in optimizing the biological activity of complex biomolecules.

Physicochemical Properties

The physical and chemical properties of m-PEG5-amine are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Reference |

| Chemical Name | 2,5,8,11,14-pentaoxahexadecan-16-amine | |

| Molecular Formula | C11H25NO5 | |

| Molecular Weight | 251.32 g/mol | |

| CAS Number | 5498-83-9 | |

| Appearance | Solid powder | |

| Purity | >98% | |

| Solubility | Soluble in Water, DMSO, DCM, DMF | |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. |

Applications in Biochemistry and Drug Development

The unique properties of m-PEG5-amine make it a versatile tool in several advanced biochemical applications, most notably in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker that connects these two components is critical to the ADC's stability, efficacy, and safety. m-PEG5-amine can be used to improve the solubility and pharmacokinetic profile of the ADC. The hydrophilic PEG spacer can help to prevent aggregation, which can be an issue with highly loaded ADCs.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a linker. The linker's length and composition are crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. m-PEG5-amine is a commonly used PEG-based linker in the synthesis of PROTACs.

Experimental Protocols

The following are detailed protocols for the use of m-PEG5-amine in bioconjugation reactions.

Amide Coupling to Carboxylic Acids

This protocol describes the conjugation of m-PEG5-amine to a molecule containing a carboxylic acid group using a carbodiimide (B86325) coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

-

m-PEG5-amine

-

Carboxylic acid-containing molecule

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

N-Hydroxysuccinimide (NHS) (optional, for increased efficiency)

-

Activation Buffer: MES-buffered saline (0.1 M MES, 0.5 M NaCl; pH 6.0)

-

Coupling Buffer: Phosphate-buffered saline (PBS) (20 mM sodium phosphate, 150 mM NaCl; pH 7.4)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Size-Exclusion Chromatography (SEC) column for purification

Procedure:

-

Preparation of Reagents:

-

Equilibrate EDC and NHS to room temperature before opening.

-

Prepare a stock solution of the carboxylic acid-containing molecule in anhydrous DMF or DMSO.

-

Prepare a stock solution of m-PEG5-amine in the Coupling Buffer.

-

-

Activation of Carboxylic Acid:

-

Dissolve the carboxylic acid-containing molecule in Activation Buffer.

-

Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the carboxylic acid solution.

-

Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

-

-

Conjugation Reaction:

-

Add the activated carboxylic acid solution to the m-PEG5-amine solution.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted activated esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate using a size-exclusion chromatography (SEC) column to remove excess linker, coupling reagents, and quenching reagents.

-

Conjugation to NHS Esters

This protocol describes the direct reaction of m-PEG5-amine with a molecule that has been pre-activated with an N-Hydroxysuccinimide (NHS) ester.

Materials:

-

m-PEG5-amine

-

NHS ester-activated molecule

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Size-Exclusion Chromatography (SEC) column for purification

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the NHS ester-activated molecule in anhydrous DMF or DMSO immediately before use.

-

Dissolve m-PEG5-amine in the Reaction Buffer.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the m-PEG5-amine solution to the NHS ester-activated molecule solution.

-

Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the conjugate using a size-exclusion chromatography (SEC) column.

-

Visualizing the Role of m-PEG5-amine

The following diagrams illustrate the utility of m-PEG5-amine in biochemical applications.

References

The Pivotal Role of m-PEG5-amino-Mal in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand to bind the protein of interest (POI), another to recruit an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1][3][4] This guide focuses on the function and application of a specific and versatile linker, m-PEG5-amino-Mal, in the development of next-generation protein degraders.

The this compound Linker: Structure and Function

The this compound linker is a bifunctional molecule featuring a methoxy-capped polyethylene (B3416737) glycol (PEG) chain of five units, an amine group at one terminus, and a maleimide (B117702) group at the other. Each component of this linker imparts crucial properties to the resulting PROTAC.

-

m-PEG5 (Methoxy-Polyethylene Glycol, 5 units): The PEG component is central to addressing the physicochemical challenges often encountered with PROTACs, which are typically large and hydrophobic molecules. The five ethylene (B1197577) glycol units enhance the aqueous solubility of the PROTAC, which can improve its absorption and distribution. The flexibility of the PEG chain is also thought to allow the PROTAC to adopt conformations that shield its polar surface area, potentially aiding in cell membrane permeability. The defined length of the PEG5 chain provides a specific spatial separation between the two ligands, a critical parameter for optimizing the formation of a productive ternary complex.

-

Amine (-NH2) Group: The primary amine serves as a versatile reactive handle for conjugation to the warhead or the E3 ligase ligand. It readily forms stable amide bonds with carboxylic acids, a common functional group in small molecule inhibitors, through standard peptide coupling reactions.

-

Maleimide (Mal) Group: The maleimide moiety is a highly specific electrophile that reacts efficiently with thiol (sulfhydryl) groups, most notably the side chain of cysteine residues in proteins. This reaction, a Michael addition, forms a stable covalent thioether bond under mild physiological conditions (pH 6.5-7.5). In PROTAC synthesis, the maleimide can be used to conjugate to a warhead or E3 ligase ligand that contains a thiol group.

The likely chemical structure of this compound is depicted below, inferred from its constituent parts.

Caption: Inferred structure of the this compound linker.

Quantitative Impact of PEG Linkers on PROTAC Performance

Table 1: Physicochemical Properties of PROTACs with Varying Linker Composition

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |

| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |

| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |

| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Degradation Efficiency of a BTK-Targeting PROTAC with a PEG6 Linker

| Compound | Linker | DC50 (nM) | Dmax (%) |

| RC-1 | PEG6 | >1000 | ~80 |

| NC-1 (non-covalent analog) | PEG6 | 2.2 | 97 |

This data is for a reversible covalent BTK PROTAC (RC-1) and its non-covalent counterpart (NC-1), both utilizing a PEG6 linker. DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation.

Experimental Protocols

Synthesis of this compound from m-PEG5-amine

This protocol describes a general method for the synthesis of a maleimide-functionalized PEG linker from its amine precursor.

Materials:

-

m-PEG5-amine

-

Maleic anhydride (B1165640)

-

Acetic anhydride

-

Triethylamine

-

Sodium acetate (B1210297)

-

Anhydrous toluene (B28343)

-

Anhydrous diethyl ether

Procedure:

-

Formation of the Maleamic Acid: Dissolve m-PEG5-amine (1 equivalent) in anhydrous toluene. Add a solution of maleic anhydride (1.1 equivalents) in anhydrous toluene dropwise at 0°C. Stir the reaction mixture at room temperature for 2-4 hours. The formation of the maleamic acid intermediate can be monitored by TLC or LC-MS.

-

Cyclization to the Maleimide: To the reaction mixture, add acetic anhydride (1.5 equivalents) and sodium acetate (0.3 equivalents). Heat the mixture to 80-90°C and stir for 4-6 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain this compound.

Synthesis of a PROTAC using this compound

This protocol outlines a two-step synthesis of a PROTAC, first by conjugating a POI ligand with a carboxylic acid to the amine end of the linker, followed by conjugation of a thiol-containing E3 ligase ligand to the maleimide end.

Step 1: Amide Coupling of POI Ligand to the Linker

Reagents and Materials:

-

POI ligand with a carboxylic acid (1.0 eq)

-

This compound (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

Procedure:

-

Dissolve the POI ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the POI-linker intermediate.

Step 2: Thiol-Maleimide Conjugation of E3 Ligase Ligand

Reagents and Materials:

-

POI-linker intermediate (1.0 eq)

-

E3 ligase ligand with a thiol group (1.1 eq)

-

Phosphate (B84403) buffer (pH 6.5-7.5)

-

Anhydrous DMF or DMSO

Procedure:

-

Dissolve the POI-linker intermediate in a minimal amount of DMF or DMSO.

-

Dissolve the thiol-containing E3 ligase ligand in phosphate buffer (pH 6.5-7.5).

-

Add the solution of the POI-linker intermediate to the E3 ligase ligand solution.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC by preparative HPLC.

Signaling Pathway and Experimental Workflow Visualization

BRD4 Degradation and Downstream c-Myc Signaling

A common target for PROTAC-mediated degradation is the bromodomain and extraterminal domain (BET) protein BRD4, a transcriptional coactivator that plays a key role in the expression of oncogenes such as c-Myc. Degradation of BRD4 leads to the downregulation of c-Myc, resulting in cell cycle arrest and apoptosis in cancer cells.

Caption: PROTAC-mediated degradation of BRD4 and its effect on c-Myc signaling.

General Experimental Workflow for PROTAC Development

The development of a novel PROTAC involves a multi-step process from synthesis to biological evaluation.

Caption: A generalized experimental workflow for the development and evaluation of a PROTAC.

Conclusion

The this compound linker is a powerful tool in the rational design of PROTACs. Its constituent parts—the methoxy-capped PEG5 chain, the amine handle, and the thiol-reactive maleimide group—provide a strategic combination of properties to enhance solubility, facilitate modular synthesis, and enable precise conjugation. The defined length of the PEG5 linker is a critical parameter for optimizing the geometry of the ternary complex, which is essential for efficient protein degradation. As the field of targeted protein degradation continues to evolve, the strategic use of well-designed linkers like this compound will be paramount in developing novel therapeutics with superior potency, selectivity, and drug-like properties.

References

The Pivotal Role of PEG Linkers in Targeted Drug Delivery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(ethylene glycol) (PEG) linkers are a cornerstone of modern targeted drug delivery systems. Their unique physicochemical properties enable the transformation of therapeutic agents with suboptimal pharmacokinetic profiles into effective, target-specific treatments. This technical guide provides a comprehensive overview of the role of PEG linkers, detailing their chemical diversity, impact on drug pharmacokinetics and pharmacodynamics, and the methodologies for their synthesis and characterization. We delve into the structural variations of PEG linkers, from linear to branched architectures, and the strategic use of cleavable and non-cleavable conjugation chemistries. This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key biological pathways to aid in the rational design of next-generation targeted therapeutics.

Introduction: The Significance of PEGylation in Drug Delivery

The conjugation of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, has revolutionized the field of drug delivery.[1][2] PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that, when attached to a drug molecule or a drug carrier, imparts several advantageous properties.[1][3] These benefits collectively address many of the challenges associated with the systemic administration of therapeutic agents, particularly in the context of targeted drug delivery to diseased tissues such as tumors.

The primary advantages of utilizing PEG linkers in drug delivery systems include:

-

Improved Solubility: PEG's hydrophilic nature can significantly enhance the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration.[3]

-

Reduced Immunogenicity: The flexible PEG chains create a hydrophilic shield around the conjugated molecule, masking it from the immune system and reducing the likelihood of an antigenic response.

-

Enhanced Stability: This "stealth" effect also protects the therapeutic payload from enzymatic degradation and opsonization, leading to increased stability in the circulatory system.

-

Prolonged Circulation Half-Life: By increasing the hydrodynamic radius of the drug conjugate, PEGylation reduces its renal clearance, thereby extending its circulation half-life from minutes to hours or even days. This prolonged circulation time is crucial for passive targeting strategies.

The Chemistry of PEG Linkers: A Versatile Toolkit for Bioconjugation

The versatility of PEG linkers stems from the wide array of chemical structures and functional groups available for conjugation. The choice of PEG linker architecture and its terminal reactive groups is critical in dictating the properties and performance of the final drug conjugate.

Structural Diversity of PEG Linkers

PEG linkers can be broadly categorized based on their overall structure:

-

Linear PEGs: These are the simplest form, consisting of a single, unbranched chain of ethylene (B1197577) glycol units. They are widely used to connect two functional groups.

-

Branched PEGs: These linkers have multiple PEG arms extending from a central core. This architecture provides a greater hydrodynamic volume compared to a linear PEG of the same molecular weight, which can further enhance the circulation half-life. Branched PEGs can also offer improved shielding of the conjugated molecule.

-

Multi-arm PEGs: These are a more complex form of branched PEGs, with three or more arms, often used for creating multifunctional conjugates or for surface modification of nanoparticles.

Functional Groups for Conjugation

The terminal ends of PEG chains can be functionalized with a variety of reactive groups to enable covalent attachment to specific functional groups on drugs, proteins, or nanoparticles. The choice of functional group is dictated by the available reactive sites on the molecule to be conjugated and the desired stability of the resulting linkage.

Table 1: Common Functional Groups on PEG Linkers and Their Target Moieties

| Functional Group on PEG | Target Functional Group on Molecule | Resulting Linkage | Key Features |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide | Highly reactive with primary amines (e.g., lysine (B10760008) residues in proteins). Stable bond. |

| Maleimide (B117702) | Thiol/Sulfhydryl (-SH) | Thioether | Highly specific reaction with thiols (e.g., cysteine residues in proteins). Forms a stable covalent bond. |

| Azide (B81097) (-N₃) | Alkyne (e.g., DBCO, BCN) | Triazole | Used in "click chemistry" (copper-catalyzed or strain-promoted). Highly specific and bioorthogonal. |

| Alkyne | Azide (-N₃) | Triazole | Partner for azide in click chemistry reactions. |

| Hydrazide | Aldehyde/Ketone | Hydrazone | Forms a pH-sensitive hydrazone bond, which is stable at neutral pH but cleaves in acidic environments. |

| Thiol (-SH) | Maleimide, Disulfide | Thioether, Disulfide | Can react with maleimides or form a redox-sensitive disulfide bond. |

Cleavable vs. Non-Cleavable Linkers

A critical design consideration is whether the PEG linker should be cleavable or non-cleavable.

-

Non-Cleavable Linkers: These form a stable, permanent bond between the drug and the carrier. The drug is typically released upon the complete degradation of the carrier, for instance, within the lysosome. This strategy offers high stability in circulation but relies on the cellular machinery for drug release.

-

Cleavable Linkers: These are designed to break under specific physiological conditions, allowing for controlled drug release at the target site. This "smart" release mechanism can enhance the therapeutic index by minimizing off-target toxicity. Common cleavage triggers include:

-

pH-Sensitive Linkers (e.g., Hydrazones): These linkers are stable at the physiological pH of blood (pH 7.4) but are rapidly hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).

-

Redox-Sensitive Linkers (e.g., Disulfides): These linkers are stable in the oxidizing environment of the bloodstream but are cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) is significantly higher.

-

Enzyme-Sensitive Linkers (e.g., Peptide sequences): These linkers incorporate specific peptide sequences that are substrates for enzymes that are overexpressed in the tumor microenvironment or within cancer cells (e.g., cathepsins).

-

Impact of PEG Linker Properties on Drug Delivery Performance: Quantitative Insights

The length, architecture, and cleavability of the PEG linker have a profound impact on the pharmacokinetic and pharmacodynamic properties of the drug conjugate. The following tables summarize quantitative data from various studies, providing a basis for rational linker design.

Effect of PEG Linker Length and Architecture on Pharmacokinetics

Longer and more branched PEG chains generally lead to a longer circulation half-life and reduced clearance. However, there is a trade-off, as excessively long PEG chains can sometimes hinder cellular uptake and reduce in vitro potency.

Table 2: Comparative Pharmacokinetic Parameters of PEGylated Molecules

| Molecule | PEG Linker Type | PEG Molecular Weight (kDa) | Half-Life (t½) | Reference |

| Affibody-Drug Conjugate | None | - | 19.6 min | |

| Affibody-Drug Conjugate | Linear | 4 | 49.2 min (2.5-fold increase) | |

| Affibody-Drug Conjugate | Linear | 10 | 219.0 min (11.2-fold increase) | |

| rhTIMP-1 | None | - | 1.1 h | |

| rhTIMP-1 | Linear | 20 | 28 h (25-fold increase) | |

| DNA Polyplex | Linear | 2 | - | |

| DNA Polyplex | Linear | 5 | - | |

| DNA Polyplex | Linear | 10 | - | |

| DNA Polyplex | Linear | 20 | - | |

| DNA Polyplex | Linear | 30 | Maximally blocked liver uptake | |

| TNF Nanobody | Linear | 40 (1 x 40) | - | |

| TNF Nanobody | Branched | 40 (2 x 20) | Superior PK profile vs. linear | |

| TNF Nanobody | Branched | 40 (4 x 10) | Superior PK profile vs. linear |

Effect of PEG Linker Length on In Vitro Efficacy

The impact of PEG linker length on in vitro cytotoxicity can vary depending on the specific drug, target, and cell type. While some studies show minimal effect, others demonstrate a decrease in potency with increasing PEG length, likely due to steric hindrance.

Table 3: Comparative In Vitro Cytotoxicity (IC50) of PEGylated Drug Conjugates

| Drug Conjugate | PEG Linker Length | Cell Line | IC50 (nM) | Reference |

| Affibody-MMAE | No PEG | SKOV-3 | ~0.1 | |

| Affibody-MMAE | 4 kDa PEG | SKOV-3 | ~0.45 (4.5-fold decrease) | |

| Affibody-MMAE | 10 kDa PEG | SKOV-3 | ~2.2 (22-fold decrease) | |

| Anti-CD30 ADC | PEG2 | - | ~10 | |

| Anti-CD30 ADC | PEG4 | - | ~7 | |

| Anti-CD30 ADC | PEG8 | - | ~5 | |

| Anti-CD30 ADC | PEG12 | - | ~5 | |

| Anti-CD30 ADC | PEG24 | - | ~5 |

Performance of Cleavable vs. Non-Cleavable Linkers

The choice between a cleavable and non-cleavable linker significantly influences the drug release mechanism and the potential for off-target toxicity.

Table 4: Qualitative Comparison of Cleavable and Non-Cleavable Linkers

| Feature | Cleavable Linkers | Non-Cleavable Linkers |

| Drug Release Mechanism | Triggered by specific stimuli (pH, redox, enzymes) | Requires lysosomal degradation of the antibody/carrier |

| Plasma Stability | Generally lower, risk of premature release | Generally higher, more stable in circulation |

| Bystander Effect | Possible if the released drug is membrane-permeable | Less likely, as the drug is released with a charged amino acid residue |

| Therapeutic Window | Can be narrower due to potential off-target toxicity | Can be wider due to higher stability |

| Examples | Hydrazone, Disulfide, Valine-Citrulline | Thioether (e.g., from SMCC linker) |

Key Biological Pathways in Targeted Drug Delivery

The efficacy of a PEGylated drug delivery system is intimately linked to its interaction with biological systems at the cellular and subcellular levels. Understanding these pathways is crucial for designing effective targeted therapies.

The Enhanced Permeability and Retention (EPR) Effect: Passive Targeting to Tumors

The prolonged circulation of PEGylated nanoparticles and macromolecular drugs allows them to take advantage of the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting. Tumor blood vessels are often leaky with wide fenestrations, and the tumor tissue has poor lymphatic drainage. This combination of factors leads to the preferential accumulation and retention of large molecules and nanoparticles in the tumor interstitium.

Cellular Uptake: Navigating the Cell Membrane

Once accumulated in the tumor tissue, the drug carrier must be internalized by the cancer cells. The primary mechanism for the uptake of nanoparticles is endocytosis. The specific endocytic pathway can be influenced by the size, shape, and surface chemistry of the nanoparticle.

-

Clathrin-Mediated Endocytosis (CME): This is a common pathway for the uptake of nanoparticles. It involves the formation of clathrin-coated pits on the cell membrane, which invaginate to form vesicles that deliver their contents to early endosomes.

-

Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. It is often exploited by smaller nanoparticles and can sometimes bypass the degradative lysosomal pathway.

Intracellular Trafficking and Drug Release

Following endocytosis, the drug carrier is typically trafficked through the endo-lysosomal pathway. The pH within these compartments progressively decreases, which can trigger the cleavage of pH-sensitive linkers and subsequent drug release. For the drug to reach its intracellular target (e.g., the nucleus for DNA-damaging agents), it must escape the endosome or lysosome before it is degraded.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of PEGylated drug delivery systems.

Protocol for PEGylation of a Protein with an NHS-Ester PEG Linker

This protocol describes the conjugation of an amine-reactive PEG-NHS ester to a protein containing accessible primary amines (e.g., lysine residues).

Materials:

-

Protein to be PEGylated (e.g., antibody)

-

Amine-reactive PEG-NHS ester (e.g., mPEG-Succinimidyl Carboxymethyl ester)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or a desalting column.

-

PEG-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the PEG-NHS ester in anhydrous DMSO or DMF. The NHS ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Purification: Remove unreacted PEG-NHS ester and byproducts by using a desalting column or by dialyzing the reaction mixture against PBS.

-

Characterization: Characterize the PEGylated protein using SDS-PAGE (to observe the increase in molecular weight), and determine the extent of PEGylation using methods such as MALDI-TOF mass spectrometry or a colorimetric assay (e.g., TNBSA assay for remaining primary amines).

Protocol for Conjugation of a Drug to a Thiol-Containing PEG Linker via Maleimide Chemistry

This protocol describes the conjugation of a drug to a PEG linker that has been functionalized with a maleimide group, which reacts specifically with a thiol group on the drug molecule.

Materials:

-

Maleimide-PEG-Drug construct

-

Thiol-containing molecule (e.g., a peptide with a cysteine residue)

-

Thiol-free buffer (e.g., Phosphate buffer, pH 6.5-7.5)

-

Purification system (e.g., HPLC)

Procedure:

-

Reactant Preparation: Dissolve the thiol-containing molecule in the conjugation buffer. Dissolve the Maleimide-PEG-Drug in a compatible solvent (e.g., DMSO).

-

Conjugation Reaction: Add a 1.1- to 1.5-fold molar excess of the Maleimide-PEG-Drug solution to the solution of the thiol-containing molecule.

-

Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight. Monitor the reaction progress by HPLC.

-

Purification: Purify the PEGylated conjugate by reverse-phase HPLC to remove unreacted starting materials.

-

Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry (e.g., LC-MS) and HPLC.

Protocol for Copper-Free Click Chemistry PEGylation

This protocol describes the conjugation of a DBCO-functionalized PEG linker to an azide-containing molecule, a bioorthogonal reaction that does not require a cytotoxic copper catalyst.

Materials:

-

Azide-functionalized molecule

-

DBCO-PEG linker

-

Biocompatible buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Dissolve the azide-functionalized molecule and the DBCO-PEG linker in the reaction buffer.

-

Conjugation Reaction: Mix the reactants at a desired molar ratio (typically a slight excess of one reactant is used to drive the reaction to completion).

-

Incubation: Incubate the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction by HPLC or LC-MS.

-

Purification: Purify the conjugate using size-exclusion chromatography or another suitable method to remove unreacted starting materials.

-

Characterization: Characterize the final product by mass spectrometry and other analytical techniques to confirm successful conjugation.

Protocol for Characterizing PEGylated Nanoparticles by Dynamic Light Scattering (DLS) and Zeta Potential

DLS and zeta potential measurements are essential for characterizing the size distribution and surface charge of PEGylated nanoparticles.

Materials:

-

PEGylated nanoparticle suspension

-

High-purity water or appropriate buffer (e.g., 10 mM NaCl)

-

DLS instrument with a zeta potential measurement capability

-

Disposable cuvettes and zeta cells

Procedure for DLS (Size Measurement):

-

Sample Preparation: Dilute the nanoparticle suspension in filtered (0.22 µm filter) high-purity water or buffer to an appropriate concentration to achieve a count rate between 100 and 500 kcps.

-

Measurement: Transfer the diluted sample to a clean, dust-free DLS cuvette. Place the cuvette in the instrument and allow it to equilibrate to the desired temperature (e.g., 25°C). Perform at least three measurements to ensure reproducibility.

-

Data Analysis: Analyze the correlation function to obtain the hydrodynamic diameter (Z-average) and the polydispersity index (PDI). A PDI value below 0.3 is generally considered acceptable for a monodisperse sample.

Procedure for Zeta Potential (Surface Charge Measurement):

-

Sample Preparation: Prepare the sample in a low ionic strength buffer (e.g., 10 mM NaCl) to ensure sufficient particle mobility.

-

Measurement: Load the sample into a clean zeta cell, ensuring there are no air bubbles. Place the cell in the instrument and allow it to equilibrate. The instrument will apply an electric field and measure the electrophoretic mobility to calculate the zeta potential.

-

Data Analysis: Report the average zeta potential in millivolts (mV). Successful PEGylation should result in a zeta potential closer to neutral compared to the unmodified nanoparticle.

Conclusion and Future Perspectives

PEG linkers are indispensable tools in the design and development of targeted drug delivery systems. Their ability to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents has led to the successful clinical translation of numerous PEGylated drugs. The continued development of novel PEG linker architectures, including more sophisticated cleavable systems and multi-functionalized constructs, will undoubtedly lead to the creation of even more effective and safer targeted therapies. The rational design of PEGylated drug delivery systems, guided by a thorough understanding of the interplay between linker chemistry, biology, and pharmacology, as detailed in this guide, will be paramount to advancing the field of nanomedicine and improving patient outcomes.

References

An In-depth Technical Guide to the Bioconjugation Mechanism of m-PEG5-amino-Mal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of bioconjugation utilizing the heterobifunctional linker, m-PEG5-amino-Mal. This linker, featuring a methoxy-polyethylene glycol (PEG) spacer of five units, is equipped with two distinct reactive moieties: a maleimide (B117702) group and an amine group. This dual functionality allows for the sequential and controlled conjugation of two different biomolecules, a critical capability in the development of advanced therapeutics such as antibody-drug conjugates (ADCs), targeted drug delivery systems, and sophisticated diagnostic agents.

Core Chemistry of this compound Bioconjugation

The versatility of this compound lies in the orthogonal reactivity of its terminal functional groups. The maleimide group exhibits high selectivity for sulfhydryl (thiol) groups, primarily found in cysteine residues of proteins and peptides. The terminal primary amine, on the other hand, can form stable amide bonds with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters. The strategic separation of these reactivities, largely governed by pH control, enables a precise, two-step conjugation process.

Maleimide-Thiol Conjugation: A Michael Addition Reaction

The conjugation of the maleimide moiety proceeds through a Michael addition reaction. In this mechanism, the nucleophilic thiol group of a cysteine residue attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. This reaction results in the formation of a stable, covalent thioether bond.[1]

This reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5.[1] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[2] This high degree of selectivity is fundamental to achieving site-specific modifications on complex biomolecules like antibodies, where both amine and thiol groups are present.

Amine-NHS Ester Conjugation: Nucleophilic Acyl Substitution

The primary amine of the this compound linker reacts with NHS esters via nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) and forming a stable amide bond.[3]

The efficiency of this reaction is highly pH-dependent. The optimal pH range for NHS ester reactions is between 7.2 and 9.[4] At acidic pH, primary amines are protonated (-NH3+), rendering them non-nucleophilic. Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases, which competes with the desired aminolysis reaction and can reduce conjugation efficiency.

Quantitative Data on Bioconjugation Reactions

The efficiency and kinetics of the bioconjugation reactions are influenced by several factors, including pH, temperature, reactant concentrations, and the specific properties of the biomolecules being conjugated. The following tables summarize key quantitative parameters for the maleimide-thiol and amine-NHS ester reactions.

| Parameter | Maleimide-Thiol Conjugation | Amine-NHS Ester Conjugation | Reference(s) |

| Optimal pH Range | 6.5 - 7.5 | 7.2 - 9.0 | |

| Reaction Time | 2 hours at room temperature or overnight at 4°C | 30-60 minutes at room temperature or 2 hours on ice | |

| Selectivity | Highly selective for thiols over amines at pH 6.5-7.5 | Reactive with primary amines | |

| Bond Type | Stable thioether bond | Stable amide bond |

| Condition | Effect on Maleimide-Thiol Reaction | Effect on Amine-NHS Ester Reaction | Reference(s) |

| pH < 6.5 | Slower reaction rate due to protonation of the thiol group. | Inefficient reaction due to protonation of the amine group. | |

| pH > 7.5 | Increased risk of reaction with primary amines and hydrolysis of the maleimide ring. | Increased rate of NHS ester hydrolysis, reducing conjugation efficiency. | |

| Presence of Reducing Agents (e.g., DTT, TCEP) | DTT must be removed prior to conjugation. TCEP can be present in molar excess. | Not directly impactful, but should be removed if subsequent thiol conjugation is planned. | |

| Organic Solvents (e.g., DMSO, DMF) | Can be used to dissolve hydrophobic maleimide reagents. Final concentration should be <10%. | Can be used to dissolve NHS esters. Final concentration should be <10%. |

Experimental Protocols

The heterobifunctional nature of this compound lends itself to a sequential, two-step conjugation protocol. This approach allows for the controlled assembly of complex bioconjugates. The following is a generalized protocol for the conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug or a fluorescent probe) using an NHS-ester activated molecule and this compound.

Step 1: Reaction of an Amine-Containing Molecule with an NHS Ester

This step involves the conjugation of the first molecule (containing a primary amine) to an NHS-ester functionalized partner. For the purpose of this guide, we will consider the reaction of an antibody with an NHS-ester activated payload.

Materials:

-

Antibody in a non-amine containing buffer (e.g., PBS, pH 7.4)

-

NHS-ester activated molecule (e.g., drug, biotin, fluorophore)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette

Procedure:

-

Preparation of Reactants:

-

Prepare the antibody solution at a concentration of 1-10 mg/mL in a non-amine containing buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0). If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.

-

Immediately before use, dissolve the NHS-ester activated molecule in DMSO or DMF to a stock concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add the NHS-ester stock solution to the antibody solution with gentle stirring. A 20-fold molar excess of the NHS-ester is typically used to achieve a labeling of 4-6 molecules per antibody. The final concentration of the organic solvent should not exceed 10%.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching and Purification:

-

Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS-ester.

-

Remove the excess, unreacted NHS-ester and quenching agent using a desalting column or by dialysis against a suitable buffer for the next step (e.g., PBS, pH 7.0-7.5).

-

Step 2: Reaction of the Maleimide-Activated Intermediate with a Thiol-Containing Molecule

This step involves the conjugation of the maleimide-activated intermediate from Step 1 with a molecule containing a free sulfhydryl group.

Materials:

-

Maleimide-activated intermediate from Step 1

-

Thiol-containing molecule (e.g., peptide, drug, oligonucleotide)

-

Buffer (e.g., PBS, pH 7.0-7.5)

-

Reducing agent (e.g., TCEP), if necessary

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Preparation of Reactants:

-

The maleimide-activated intermediate should be in a buffer at pH 7.0-7.5.

-

If the thiol-containing molecule has disulfide bonds, these must be reduced to free thiols. Incubate the molecule with a 10-fold molar excess of TCEP for 30 minutes at room temperature. It is not necessary to remove the TCEP before proceeding.

-

-

Conjugation Reaction:

-

Dissolve the thiol-containing molecule in a degassed buffer at pH 7.0-7.5.

-

Add the thiol-containing molecule solution to the maleimide-activated intermediate solution. A 10 to 20-fold molar excess of the maleimide-activated intermediate to the thiol-containing molecule is recommended.

-

Flush the reaction vial with an inert gas, seal, and mix thoroughly.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent molecule.

-

-

Purification of the Final Conjugate:

-

Purify the final conjugate to remove unreacted molecules and byproducts using a suitable method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC).

-

Visualizations of Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key chemical reactions and a typical experimental workflow for creating an antibody-drug conjugate using a heterobifunctional PEG linker.

References

An In-depth Technical Guide to the Maleimide-Thiol Reaction Chemistry of Heterobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemistry, reaction kinetics, and practical considerations for the use of heterobifunctional methoxy-polyethylene glycol-amine-maleimide (m-PEG-amino-Mal) linkers, with a focus on a PEG5 spacer, in bioconjugation.

Introduction to m-PEG5-amino-Mal Chemistry

The maleimide-thiol reaction is a cornerstone of bioconjugation, enabling the site-specific and covalent linkage of molecules under mild conditions. Heterobifunctional linkers, such as those containing a polyethylene (B3416737) glycol (PEG) spacer, a reactive maleimide (B117702) group, and a terminal amine, offer remarkable versatility in the synthesis of complex bioconjugates. The this compound linker combines the desirable properties of PEG, including increased solubility and reduced immunogenicity of the conjugate, with the highly selective reactivity of the maleimide group towards thiol-containing molecules like cysteine residues in proteins. The additional primary amine provides a further point of conjugation, allowing for the creation of intricate molecular architectures.

The Core Reaction: Maleimide-Thiol Michael Addition

The fundamental reaction underpinning the utility of this compound is the Michael addition of a thiol to the electron-deficient double bond of the maleimide ring. This reaction proceeds via a nucleophilic attack of a thiolate anion on one of the carbons of the double bond, resulting in the formation of a stable thioether bond.

The reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5. At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, ensuring specific conjugation to cysteine residues over lysine (B10760008) residues in proteins.

Quantitative Data on Reaction Parameters

Table 1: Influence of pH on Maleimide-Thiol Reaction Rate

| pH | Relative Reaction Rate | Key Considerations |

| < 6.5 | Slow | The concentration of the reactive thiolate anion is low, leading to a slower reaction. |

| 6.5 - 7.5 | Optimal | Balances high thiol reactivity with minimal side reactions (e.g., amine reactivity). |

| > 7.5 | Fast | Increased risk of maleimide hydrolysis and competitive reaction with primary amines. |

Table 2: Stability of the Thioether Linkage

| Condition | Half-life of Thioether Bond | Notes |

| Physiological (pH 7.4) | Hours to Days | The thioether bond can undergo a retro-Michael reaction, leading to deconjugation. The stability is influenced by the local chemical environment and steric factors. |

| Post-hydrolysis | Significantly Increased | Hydrolysis of the succinimide (B58015) ring opens the ring to form a stable derivative that is resistant to the retro-Michael reaction. |

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in bioconjugation.

General Protocol for Conjugation of this compound to a Thiol-Containing Protein

Materials:

-

Thiol-containing protein (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2)

-

This compound

-

Anhydrous, amine-free solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO))

-

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Protein Preparation: Ensure the protein solution is free of any extraneous thiol-containing compounds. If necessary, perform a buffer exchange into an appropriate reaction buffer (e.g., PBS at pH 7.2).

-

This compound Solution Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The reaction can be carried out for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the linker is fluorescently labeled.

-

Quenching: Add a quenching reagent in excess to react with any unreacted maleimide groups.

-

Purification: Remove excess linker and quenching reagent by SEC or dialysis.

-

Characterization: Characterize the conjugate to determine the degree of labeling (DOL) using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).

Protocol for a Two-Step Conjugation Using the Amine and Maleimide Functionalities

This protocol describes the conjugation of a carboxyl-containing molecule to the amine of this compound, followed by conjugation to a thiol-containing protein.

Step 1: Amine-Carboxyl Coupling

-

Activation of Carboxyl Group: Activate the carboxyl group of the molecule to be conjugated using a standard carbodiimide (B86325) coupling chemistry (e.g., EDC/NHS chemistry) in an appropriate buffer.

-

Reaction with this compound: Add the this compound to the activated molecule. The primary amine of the PEG linker will react with the activated carboxyl group to form a stable amide bond.

-

Purification: Purify the resulting maleimide-functionalized molecule to remove excess reagents.

Step 2: Maleimide-Thiol Conjugation

-

Follow the general protocol outlined in section 4.1 to conjugate the purified maleimide-functionalized molecule to a thiol-containing protein.

Mandatory Visualizations

Signaling Pathway Diagram

While this compound is a synthetic linker and not directly involved in intracellular signaling, it is a critical tool for creating probes to study such pathways. The following diagram illustrates a conceptual use case in targeted drug delivery, where the linker is used to create an antibody-drug conjugate (ADC) that targets a cancer cell surface receptor, leading to internalization and drug release.

Caption: Conceptual workflow of an ADC utilizing a PEG linker.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for the synthesis and purification of a protein conjugate using this compound.

An In-depth Technical Guide to the Solubility and Stability of m-PEG5-amino-Mal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of m-PEG5-amino-Mal, a heterobifunctional linker widely utilized in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding these properties is critical for optimizing reaction conditions, formulation, and storage to ensure the integrity and performance of the final bioconjugate.

Core Properties of this compound

This compound consists of a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of five ethylene (B1197577) oxide units, an amine group for conjugation, and a maleimide (B117702) moiety for thiol-reactive coupling. The PEG chain enhances hydrophilicity, which generally improves the solubility of the molecule and its conjugates in aqueous media. The maleimide group, while highly reactive towards sulfhydryl groups, is susceptible to hydrolysis, which is a key consideration for its stability.

Solubility Profile

The hydrophilic nature of the PEG chain in this compound dictates its solubility. Generally, short-chain PEG-maleimide compounds exhibit good solubility in a range of aqueous and organic solvents, which is crucial for their application in bioconjugation, which often involves both aqueous buffers and organic co-solvents.

While specific quantitative solubility data for this compound is not extensively published, data from technical datasheets of structurally similar short-chain m-PEG-maleimide compounds provide a reliable estimate.

Table 1: Representative Solubility of m-PEG-Maleimide Compounds

| Solvent | Solubility (mg/mL) | Remarks |

| Water | > 10[1][2] | The hydrophilic PEG backbone imparts good water solubility. |

| Dimethyl Sulfoxide (DMSO) | > 10[1][2] | Commonly used as a stock solution solvent. Hygroscopic DMSO can impact solubility, so freshly opened solvent is recommended[3]. |

| Chloroform (CHCl₃) | > 10 | Soluble in chlorinated organic solvents. |

| Dichloromethane (DCM) | Soluble | Good solubility is reported for various m-PEG-maleimides. |

| Dimethylformamide (DMF) | Soluble | A common solvent for bioconjugation reactions. |

| Ethanol | Soluble | Soluble in polar protic solvents. |

| Diethyl Ether | Insoluble | Generally insoluble in non-polar ethers. |

Stability Profile

The stability of this compound is primarily governed by the maleimide ring's susceptibility to hydrolysis. This reaction is highly dependent on pH and temperature. The hydrolysis of the maleimide ring results in the formation of a non-reactive maleamic acid derivative, rendering the linker incapable of reacting with thiol groups.

pH-Dependent Hydrolysis

The maleimide group is most stable at acidic to neutral pH (pH < 7.5) and becomes increasingly unstable as the pH becomes more alkaline.

-

Acidic Conditions (pH < 6.5): The hydrolysis rate is significantly slower, preserving the maleimide's reactivity. The reaction rate is largely independent of pH below pH 4.

-

Neutral Conditions (pH 6.5 - 7.5): This is the optimal pH range for the reaction between maleimides and thiols, as the thiol-maleimide reaction is approximately 1,000 times faster than the reaction with amines. However, hydrolysis still occurs and can compete with the conjugation reaction over extended periods.

-

Alkaline Conditions (pH > 7.5): The rate of hydrolysis increases significantly due to the higher concentration of hydroxide (B78521) ions, which act as a nucleophile attacking the maleimide ring.

Table 2: Representative Stability Data for PEG-Maleimide and Related Compounds

| Compound/Linkage | Condition | Observation/Half-life (t½) | Remarks |

| Maleimide-PEG6 ADC | pH 7.4, 37°C | ~30% hydrolysis over 16 hours | Demonstrates the rate of hydrolysis of the succinimide (B58015) ring post-conjugation. |

| N-ethylmaleimide | pH 7-9 | Rate is proportional to OH⁻ concentration | A model for the general behavior of the maleimide ring. |

| N-alkyl thiosuccinimide | pH 7.4, 37°C | t½ ≈ 27 hours | Represents the stability of the thioether conjugate against hydrolysis. |

| "Self-hydrolysing" maleimide conjugate | pH 8, 37°C | No measurable drug loss over two weeks | Demonstrates that ring-opened conjugates are highly stable. |

Temperature and Storage

As with most chemical reactions, the rate of maleimide hydrolysis is accelerated at higher temperatures. For optimal stability, this compound and its solutions should be stored at low temperatures.

-

Solid Form: Store desiccated at -20°C for long-term stability (e.g., > 6 months).

-

In Solution: Prepare fresh solutions immediately before use. If short-term storage is necessary, use an anhydrous aprotic solvent like DMSO or DMF and store at -20°C. Avoid storing in aqueous buffers, especially at neutral or alkaline pH.

Experimental Protocols

The following sections provide detailed methodologies for assessing the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a given solvent.

Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Ensure enough solid is present to maintain saturation even after some material dissolves.

-

-

Equilibration:

-

Agitate the vials on a shaker at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 18-24 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid. Alternatively, filter the suspension using a suitable filter plate (e.g., MultiScreen Solubility filter plate).

-

-

Quantification:

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method with UV or Charged Aerosol Detection (CAD) to determine the concentration.

-

Calculate the solubility based on the measured concentration and the dilution factor.

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Protocol for Stability Assessment (HPLC-Based Hydrolysis Assay)

This protocol assesses the stability of the maleimide group in aqueous solution over time by quantifying its degradation.

Methodology

-

Sample Preparation:

-

Prepare a stock solution of this compound in an organic solvent (e.g., DMSO) at a high concentration.

-

Prepare a series of aqueous buffers at the desired pH values (e.g., pH 5.0, 7.4, and 9.0).

-

-

Initiation of Stability Study:

-

Dilute the stock solution into each of the aqueous buffers to a final known concentration (e.g., 1 mg/mL).

-

Immediately take a sample for the t=0 time point.

-

Incubate the remaining solutions at a constant, controlled temperature (e.g., 37°C).

-

-

Time-Point Sampling:

-

At predetermined time intervals (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

If necessary, quench the hydrolysis by adding an acid (e.g., formic acid) to lower the pH.

-

Store samples at a low temperature (e.g., -20°C) until analysis.

-

-

HPLC Analysis:

-

Analyze each sample by reverse-phase HPLC (RP-HPLC) using a C18 column.

-

Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the intact this compound from its hydrolysis product (maleamic acid).

-

Monitor the elution profile with a UV detector (maleimides typically absorb around 300 nm, which disappears upon ring opening).

-

-

Data Analysis:

-

Integrate the peak area of the intact this compound at each time point.

-

Calculate the percentage of remaining intact compound relative to the t=0 sample.

-

Plot the percentage of remaining compound versus time to determine the stability profile and calculate the half-life (t½) at each pH and temperature condition.

-

Diagram 2: Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the hydrolytic stability of the maleimide group.

Logical Pathways of Maleimide Reactivity and Degradation

The maleimide moiety is at a critical juncture of competing reaction pathways: the desired conjugation reaction and the undesired hydrolysis. Post-conjugation, the resulting thioether bond also has its own stability considerations, primarily related to hydrolysis of the succinimide ring and the potential for a retro-Michael reaction.

Diagram 3: Competing Reaction Pathways for Maleimides

Caption: Logical diagram of the competing pathways for a maleimide linker.

Conclusion

The solubility and stability of this compound are critical parameters for its successful application in bioconjugation. Its PEG component provides excellent solubility in a variety of solvents suitable for bioconjugation protocols. The primary stability concern is the hydrolysis of the maleimide ring, which is highly pH-dependent and can be mitigated by working in a pH range of 6.5-7.5 and by using the reagent promptly after its preparation in aqueous solutions. By understanding and controlling these factors through the application of robust experimental protocols, researchers can ensure the efficient and reliable synthesis of well-defined bioconjugates for therapeutic and research applications.

References

The Pivotal Role of the PEG5 Spacer in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, the precise engineering of bioconjugates is paramount to their success. The linkage of potent payloads, such as cytotoxic agents in antibody-drug conjugates (ADCs) or E3 ligase recruiters in proteolysis-targeting chimeras (PROTACs), to biomolecules demands a sophisticated approach. The choice of a chemical linker is a critical design parameter that profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the therapeutic efficacy of the conjugate. Among the arsenal (B13267) of available linker technologies, the discrete polyethylene (B3416737) glycol (PEG) spacer has emerged as a cornerstone, with the PEG5 variant offering a unique balance of properties for a wide range of applications.

This in-depth technical guide explores the multifaceted benefits of incorporating a PEG5 spacer in bioconjugation. It provides a comprehensive overview of its core functions, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Core Functions and Advantages of the PEG5 Spacer

The incorporation of a discrete PEG5 spacer, consisting of five ethylene (B1197577) glycol units, into a bioconjugate imparts several critical advantages that address common challenges in drug development.[1]

Enhanced Hydrophilicity and Solubility

Many potent small molecule drugs are hydrophobic, which can lead to aggregation and poor solubility of the resulting bioconjugate.[2] The hydrophilic nature of the PEG5 spacer significantly improves the overall water solubility of the conjugate, mitigating the risk of aggregation and facilitating easier formulation and handling.[1] This is particularly crucial for achieving higher drug-to-antibody ratios (DARs) in ADCs without compromising their physical stability.

Reduced Aggregation and Immunogenicity

By virtue of its hydrophilicity and flexible chain structure, the PEG5 spacer can create a "hydration shell" around the bioconjugate. This molecular shielding masks the hydrophobic payload, reducing the propensity for non-specific interactions and aggregation. Furthermore, this shielding can mask immunogenic epitopes on the payload or the linker itself, thereby reducing the potential for an undesirable immune response.

Improved Pharmacokinetics

The PEG5 spacer contributes to an improved pharmacokinetic profile of the bioconjugate. The increased hydrodynamic radius and the hydrophilic shield can reduce renal clearance and recognition by the reticuloendothelial system, leading to a prolonged circulation half-life. This extended exposure can result in greater accumulation of the therapeutic at the target site, enhancing its efficacy. Studies have shown that longer PEG chains can lead to improved drug exposure.

Minimized Steric Hindrance

The defined and flexible nature of the PEG5 spacer provides optimal spatial separation between the biomolecule and the conjugated payload. This separation is critical to preserve the biological activity of the parent molecule, such as the antigen-binding affinity of an antibody, by preventing the payload from sterically hindering the binding site.

Biocompatibility

PEG is a well-established, non-toxic, and biocompatible polymer that is approved for in vivo applications, making it a safe and reliable choice for therapeutic bioconjugates.

Quantitative Impact of PEG Spacers

The length of the PEG spacer can significantly influence the biological and pharmacological properties of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEGylation. While not all data is specific to PEG5, it provides a clear indication of the trends observed with varying PEG chain lengths.

Table 1: Impact of PEG Spacer Length on In Vitro Cytotoxicity (IC50)

| Bioconjugate | PEG Spacer Length | Target Cell Line | IC50 (nM) | Reference |

| natGa-NOTA-PEGn-RM26 (Bombesin analog) | PEG2 | PC-3 | 3.1 ± 0.2 | |

| natGa-NOTA-PEGn-RM26 (Bombesin analog) | PEG3 | PC-3 | 3.9 ± 0.3 | |

| natGa-NOTA-PEGn-RM26 (Bombesin analog) | PEG4 | PC-3 | 5.4 ± 0.4 | |

| natGa-NOTA-PEGn-RM26 (Bombesin analog) | PEG6 | PC-3 | 5.8 ± 0.3 | |

| ZHER2-SMCC-MMAE (Affibody-drug conjugate) | None | SKOV-3 | ~5 | |

| ZHER2-PEG4K-MMAE (Affibody-drug conjugate) | 4 kDa PEG | SKOV-3 | ~32.5 | |

| ZHER2-PEG10K-MMAE (Affibody-drug conjugate) | 10 kDa PEG | SKOV-3 | ~112.5 |